molecular formula C10H15N3O2 B14047259 N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide

N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide

Cat. No.: B14047259
M. Wt: 209.24 g/mol
InChI Key: IBDNTBBXPZOTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group and an ether linkage to an ethyl chain, which is further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-aminopyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the ethyl group.

    Ether Formation: The intermediate product is then reacted with an appropriate halide or tosylate to form the ether linkage.

    Acetamide Formation: Finally, the resulting compound is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-(Pyridin-2-yl)oxy)ethyl)-N-methylacetamide
  • N-(2-((5-Nitropyridin-2-yl)oxy)ethyl)-N-methylacetamide
  • N-(2-((5-Hydroxypyridin-2-yl)oxy)ethyl)-N-methylacetamide

Comparison: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is unique due to the presence of the amino group on the pyridine ring, which can participate in various chemical reactions and biological interactions. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring, leading to different reactivity and applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(5-aminopyridin-2-yl)oxyethyl]-N-methylacetamide

InChI

InChI=1S/C10H15N3O2/c1-8(14)13(2)5-6-15-10-4-3-9(11)7-12-10/h3-4,7H,5-6,11H2,1-2H3

InChI Key

IBDNTBBXPZOTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCOC1=NC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.